

## **LEI-106 CAS number and IUPAC name**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LEI-106   |           |
| Cat. No.:            | B15614893 | Get Quote |

An In-depth Technical Guide to **LEI-106**: A Dual DAGL-α/ABHD6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LEI-106** is a potent small molecule inhibitor that has garnered significant interest within the scientific community for its dual inhibitory action against two key enzymes of the endocannabinoid system: sn-1-diacylglycerol lipase  $\alpha$  (DAGL- $\alpha$ ) and  $\alpha$ / $\beta$ -hydrolase domain 6 (ABHD6).[1][2] This dual activity makes **LEI-106** a valuable chemical probe for studying the physiological and pathological roles of the endocannabinoid 2-arachidonoylglycerol (2-AG) and a potential lead compound for the development of novel therapeutics for conditions such as diet-induced obesity and metabolic syndrome.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and relevant protocols for **LEI-106**.

# **Chemical Properties**

A summary of the key chemical identifiers and properties of **LEI-106** is provided in Table 1.



| Property          | Value                                                                                                       | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1620582-23-1                                                                                                | [1]       |
| IUPAC Name        | N-[(3,4-Dihydro-2,2-dimethyl-<br>2H-1-benzopyran-6-<br>yl)sulfonyl]-N-[(4-<br>phenoxyphenyl)methyl]-glycine | [1]       |
| Molecular Formula | C26H27NO6S                                                                                                  | [1]       |
| Molecular Weight  | 481.56 g/mol                                                                                                | [1]       |
| Appearance        | Solid powder                                                                                                | [1]       |
| Solubility        | Soluble in DMSO                                                                                             | [1]       |

## **Mechanism of Action**

**LEI-106** exerts its biological effects through the potent and dual inhibition of DAGL- $\alpha$  and ABHD6.[1][2]

- Inhibition of DAGL-α: DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-AG in the central nervous system.[2] **LEI-106** inhibits DAGL-α with high potency, thereby reducing the production of 2-AG.
- Inhibition of ABHD6: ABHD6 is a serine hydrolase that also contributes to the hydrolysis of 2-AG.
   [2] By inhibiting ABHD6, LEI-106 further prevents the breakdown of 2-AG.

The combined inhibition of 2-AG synthesis and degradation by **LEI-106** leads to a complex modulation of the endocannabinoid system. The net effect on 2-AG levels can be region-dependent, as demonstrated in in vivo studies.[3]

## **Quantitative Data**

The inhibitory potency of **LEI-106** against its primary targets has been determined in various assays (Table 2).



| Target | Assay Type | Value  | Reference |
|--------|------------|--------|-----------|
| DAGL-α | IC50       | 18 nM  | [1]       |
| ABHD6  | Ki         | 0.8 μΜ | [1]       |

# Experimental Protocols Synthesis of LEI-106

A detailed, step-by-step synthesis protocol for **LEI-106** is not publicly available in the provided search results. However, the synthesis of structurally related N-substituted phenyl glycine derivatives and benzopyran-based compounds has been described.[4][5][6][7] The general approach would likely involve the coupling of a substituted benzopyran sulfonyl chloride with an N-substituted glycine methyl ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

## **In Vitro Inhibition Assays**

#### 5.2.1. DAGL-α Inhibition Assay

A common method for assessing DAGL- $\alpha$  inhibition is a radiometric assay using a radiolabeled substrate.[8][9]

Principle: The assay measures the enzymatic activity of DAGL- $\alpha$  by quantifying the release of a radiolabeled fatty acid from a diacylglycerol substrate. The inhibitory effect of a compound is determined by measuring the reduction in the amount of released radiolabeled product.

#### General Protocol:

- Prepare membrane fractions from cells overexpressing human DAGL-α.
- Incubate the membrane preparation with **LEI-106** at various concentrations.
- Initiate the enzymatic reaction by adding the radiolabeled substrate, such as sn-1-[14C]oleoyl-2-arachidonoyl-glycerol.
- Incubate the reaction mixture at 37°C for a defined period.



- Stop the reaction and extract the lipids.
- Separate the radiolabeled fatty acid product from the substrate using thin-layer chromatography (TLC).
- Quantify the radioactivity of the product spot using scintillation counting.
- Calculate the percentage of inhibition at each concentration of LEI-106 and determine the IC<sub>50</sub> value.

#### 5.2.2. ABHD6 Inhibition Assay

A fluorometric assay is a common method for determining ABHD6 inhibitory activity.[3][10]

Principle: This assay utilizes a fluorogenic substrate that, when hydrolyzed by ABHD6, releases a fluorescent product. The inhibitory effect of a compound is measured by the decrease in the fluorescence signal.

#### General Protocol:

- Use cell lysates or purified recombinant ABHD6 enzyme.
- Pre-incubate the enzyme with various concentrations of LEI-106.
- Initiate the reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl butyrate.
- Monitor the increase in fluorescence over time using a fluorescence plate reader.
- Calculate the rate of the enzymatic reaction at each inhibitor concentration.
- Determine the percentage of inhibition and calculate the IC<sub>50</sub> or K<sub>i</sub> value.

## **In Vivo Experimental Protocol**

The following protocol is based on a study investigating the effects of **LEI-106** in rats.[3]

Animals: Adult male Sprague-Dawley rats.

Drug Preparation and Administration:



- Dissolve **LEI-106** in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor, and saline).
- Administer **LEI-106** via intraperitoneal (i.p.) injection at a dose of, for example, 40 mg/kg.
- Administer the vehicle to a control group of animals.

#### Sample Collection:

- At a predetermined time point after injection (e.g., 90 minutes), euthanize the animals.
- Collect brain tissue (e.g., cortex and periaqueductal gray) and blood samples.
- Process the tissues and serum for subsequent analysis.

#### Analysis:

- Extract endocannabinoids (e.g., 2-AG and anandamide) from the tissue and serum samples.
- Quantify the levels of endocannabinoids using liquid chromatography-mass spectrometry (LC-MS).
- Compare the endocannabinoid levels between the LEI-106-treated group and the vehicletreated control group.

## **Signaling Pathways**

**LEI-106** modulates the endocannabinoid signaling pathway by inhibiting the synthesis and degradation of 2-AG. The following diagram illustrates the canonical endocannabinoid signaling pathway and the points of intervention by **LEI-106**.





Click to download full resolution via product page

Caption: Endocannabinoid signaling pathway and inhibition by LEI-106.

# **Experimental Workflow**

The following diagram outlines a general workflow for the initial characterization of a dual DAGL- $\alpha$ /ABHD6 inhibitor like **LEI-106**.





Click to download full resolution via product page

Caption: General experimental workflow for inhibitor characterization.



## **Selectivity Profile**

While **LEI-106** is characterized as a dual inhibitor of DAGL-α and ABHD6, a comprehensive selectivity profile against a broad panel of other serine hydrolases and receptors is not extensively detailed in the currently available literature. One study noted that glycine sulfonamide inhibitors, the class to which **LEI-106** belongs, have at least three off-targets, including ABHD6.[2] Further research is required to fully elucidate the selectivity and potential off-target effects of **LEI-106**, which is a critical step in its development as a specific chemical probe or therapeutic agent.

## Conclusion

**LEI-106** is a valuable research tool for investigating the endocannabinoid system, owing to its potent dual inhibition of DAGL- $\alpha$  and ABHD6. Its well-defined chemical properties and mechanism of action, supported by in vitro and in vivo data, provide a solid foundation for its use in pharmacological studies. Further investigation into its detailed synthesis, comprehensive selectivity profile, and therapeutic potential in various disease models is warranted. This guide provides researchers with the essential information to design and conduct further studies with this important molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of highly potent and specific ABHD6 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukrpublisher.com [ukrpublisher.com]
- 5. EP3153498A1 N-substituted phenyl glycine preparation method Google Patents [patents.google.com]







- 6. Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [LEI-106 CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614893#lei-106-cas-number-and-iupac-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com